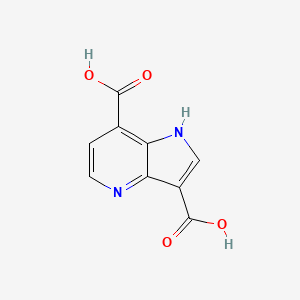
4-Azaindole-3,7-dicarboxylic acid
Übersicht
Beschreibung
4-Azaindole-3,7-dicarboxylic acid is a chemical compound . It is a derivative of azaindole, which is a chemical scaffold represented in many biologically active natural products and synthetic derivatives .
Synthesis Analysis
The synthesis of azaindoles has been a subject of interest for many researchers due to their biochemical and biophysical properties . Various synthetic methods have been developed for azaindole core units over the past few decades . For instance, 7-Azaindole-3-carboxylic acid has been used as a reactant for the synthesis of azaindol derivatives .Molecular Structure Analysis
The molecular formula of 4-Azaindole-3,7-dicarboxylic acid is C9H6N2O4 . The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation .Chemical Reactions Analysis
7-Azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations . This property might be relevant to 4-Azaindole-3,7-dicarboxylic acid as well.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a robust and flexible approach to creating 1,3- and 1,3,6-substituted 7-azaindoles, which are important bioisosteres in medicinal chemistry. The method accelerates the synthesis process, offering functional group compatibility and facilitating further functionalizations of the synthesized compounds (H. Schirok, 2006).
Rhodium-Catalyzed Asymmetric Addition
A novel rhodium-catalyzed asymmetric 1,4-addition process enables the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This method highlights the versatility of azaindoles as substrates in medicinal chemistry, producing compounds with potential pharmacological applications (C. Croix et al., 2015).
Excited-State Double-Proton Transfer
Research on the acid catalysis of excited-state double-proton transfer in 7-azaindole demonstrates its potential as a suitable acid-derivative probe in hydrophobic environments. This property can be exploited in designing fluorescent probes for biological and chemical research (Chen-Pin Chang et al., 1994).
Diversity-Oriented Synthesis
An efficient one-pot, three-component synthesis strategy for 7-azaindole frameworks has been developed, showcasing the compound's utility in diversity-oriented synthesis. This methodology is pivotal for producing a variety of highly substituted 7-azaindole derivatives, useful across different research fields (Marcelo Vilches-Herrera et al., 2012).
Luminescence and Reactivity Studies
Studies on the luminescence and reactivity of 7-azaindole derivatives and complexes have explored their potential applications in materials science, particularly as blue emitters for organic light-emitting diodes (OLEDs), and in chemical bond activation. This research opens new avenues for the use of 7-azaindole derivatives in developing advanced materials and studying chemical reactivity (Shu-Bin Zhao & Suning Wang, 2010).
Safety And Hazards
While specific safety data for 4-Azaindole-3,7-dicarboxylic acid is not available, safety data for 7-Azaindole suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . Therefore, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This could potentially include 4-Azaindole-3,7-dicarboxylic acid in the future.
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-10-7-5(9(14)15)3-11-6(4)7/h1-3,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGXRQGIIKURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242721 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaindole-3,7-dicarboxylic acid | |
CAS RN |
1190319-22-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



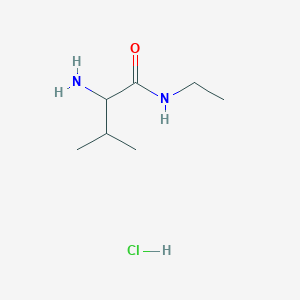
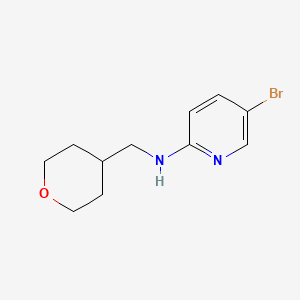

![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)
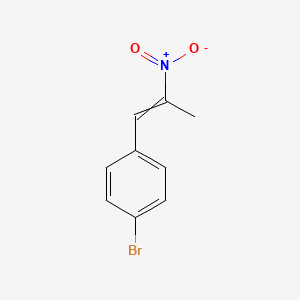
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
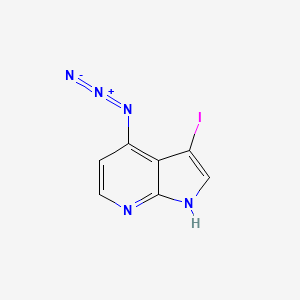
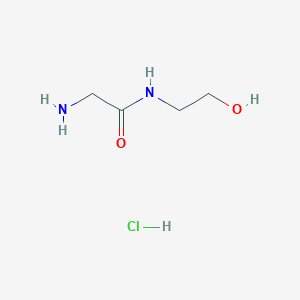
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
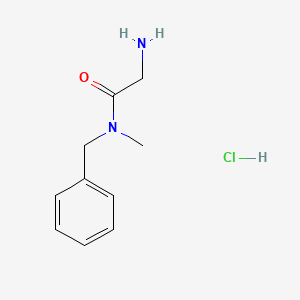
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)